molecular formula NiO7P2-2 B12708004 Diphosphoric acid, nickel(2+) salt CAS No. 19372-20-4

Diphosphoric acid, nickel(2+) salt

Katalognummer: B12708004
CAS-Nummer: 19372-20-4
Molekulargewicht: 232.64 g/mol
InChI-Schlüssel: QAFJCFNEKICMDN-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diphosphoric acid, nickel(2+) salt, also known as nickel pyrophosphate, is an inorganic compound with the molecular formula NiO₇P₂. It is a coordination compound where nickel is bonded to diphosphoric acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diphosphoric acid, nickel(2+) salt can be synthesized by reacting phosphoric acid with a nickel(2+) salt. The specific reaction process involves two main steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Diphosphoric acid, nickel(2+) salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: It can also undergo reduction reactions.

    Substitution: Substitution reactions are common, where ligands in the coordination sphere of nickel are replaced by other ligands.

Common Reagents and Conditions

    Oxidation Reactions: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction Reactions: Reducing agents such as hydrogen gas or sodium borohydride are used.

    Substitution Reactions: Ligands such as ammonia or phosphines can replace existing ligands in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) compounds, while reduction may produce nickel(0) species.

Wissenschaftliche Forschungsanwendungen

Diphosphoric acid, nickel(2+) salt has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which diphosphoric acid, nickel(2+) salt exerts its effects involves coordination chemistry. Nickel ions in the compound can interact with various molecular targets, including enzymes and other proteins. These interactions can alter the activity of the target molecules, leading to various biological and chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrophosphoric Acid:

    Nickel(II) Phosphate: Another nickel-containing compound with different coordination chemistry.

    Nickel(II) Sulfate: A common nickel salt used in various industrial applications.

Uniqueness

Diphosphoric acid, nickel(2+) salt is unique due to its specific coordination environment and the presence of both nickel and diphosphoric acid. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications .

Eigenschaften

CAS-Nummer

19372-20-4

Molekularformel

NiO7P2-2

Molekulargewicht

232.64 g/mol

IUPAC-Name

nickel(2+);phosphonato phosphate

InChI

InChI=1S/Ni.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+2;/p-4

InChI-Schlüssel

QAFJCFNEKICMDN-UHFFFAOYSA-J

Kanonische SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ni+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.